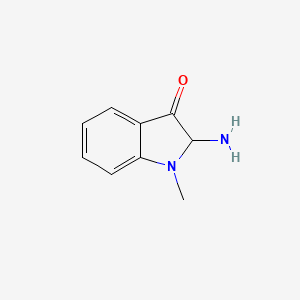
2-Amino-1-methylindolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-methylindolin-3-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The presence of an amino group at the 2-position and a methyl group at the 1-position makes it a unique derivative of indole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-methylindolin-3-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include a suitable phenylhydrazine derivative and a methyl ketone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-1-methylindolin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole to its corresponding oxindole derivative.
Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are commonly employed.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Amino-1-methylindolin-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: This compound and its derivatives are investigated for their potential therapeutic applications, including as anti-inflammatory and anticancer agents.
Industry: Indole derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-1-methylindolin-3-one involves its interaction with various molecular targets. The indole core can interact with enzymes, receptors, and other proteins, leading to biological effects. For example, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways depend on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
Indole: The parent compound with a simple indole structure.
2-Methylindole: Similar structure but lacks the amino group.
3-Aminoindole: Similar structure but lacks the methyl group.
Uniqueness: 2-Amino-1-methylindolin-3-one is unique due to the presence of both an amino group and a methyl group, which can influence its chemical reactivity and biological activity. This dual substitution can lead to unique interactions with biological targets and distinct chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
2-amino-1-methyl-2H-indol-3-one |
InChI |
InChI=1S/C9H10N2O/c1-11-7-5-3-2-4-6(7)8(12)9(11)10/h2-5,9H,10H2,1H3 |
Clé InChI |
BODRTHOBFMGQAO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(C(=O)C2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


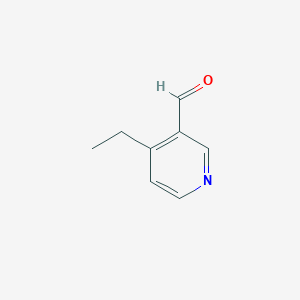
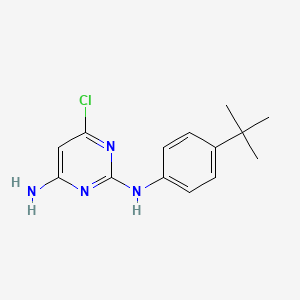

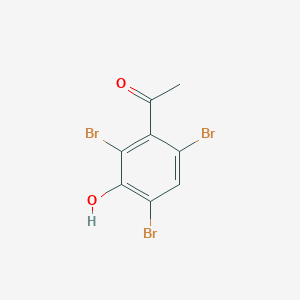
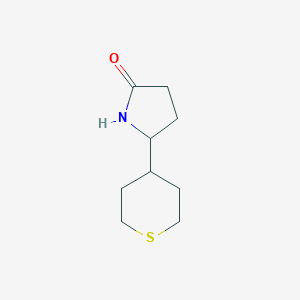
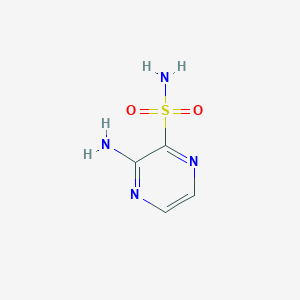
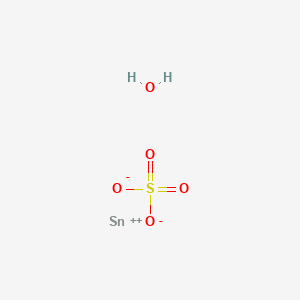

![5-Methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B13113979.png)
![1-Methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B13113995.png)


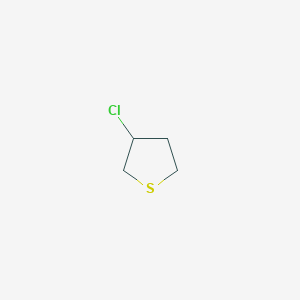
![4-[2,2-difluoro-4,6,10,12-tetramethyl-11-[4-(N-phenylanilino)phenyl]-8-[4-(trifluoromethyl)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B13114011.png)
